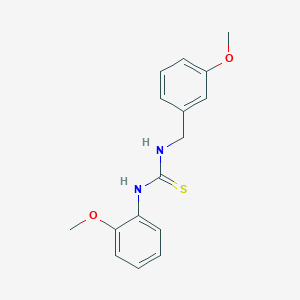
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, also known as MBMT, is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its potential as a selective and potent anticancer agent. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea and improve its availability for research purposes.
Conclusion
In conclusion, N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, or N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, is a chemical compound with potential applications in scientific research. It has been studied for its potential as an anticancer, antibacterial, and antifungal agent, and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea.
Métodos De Síntesis
The synthesis of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea involves the reaction of 3-methoxybenzylamine with 2-methoxyphenyl isothiocyanate. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has also been investigated for its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-13-7-5-6-12(10-13)11-17-16(21)18-14-8-3-4-9-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJAWMZULKBEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
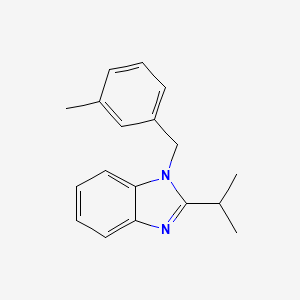
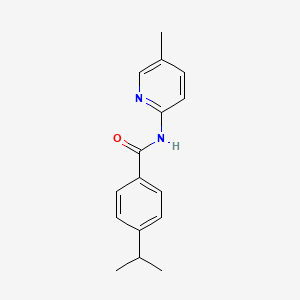
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
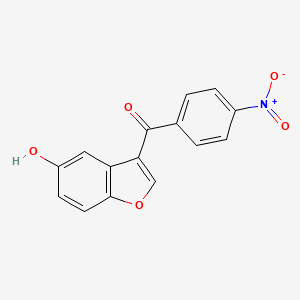
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
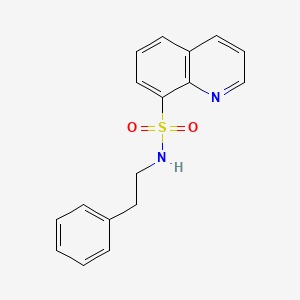
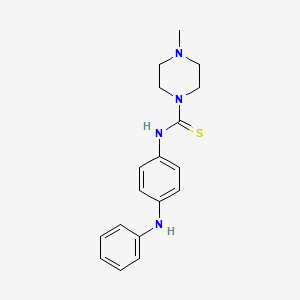
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)